molecular formula C11H10O4 B1581684 2-benzylidenesuccinic acid CAS No. 5653-88-3

2-benzylidenesuccinic acid

Cat. No.: B1581684
CAS No.: 5653-88-3
M. Wt: 206.19 g/mol
InChI Key: KYILORDWJFEQBS-RMKNXTFCSA-N
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Description

2-Benzylidenesuccinic acid (CAS: 5653-88-3, C₁₁H₁₀O₄) is a substituted succinic acid derivative characterized by a benzylidene group (-C₆H₅-CH=) at the C2 position. It is also known as phenylitaconic acid or trans-2-(phenylmethylene)butanedioic acid . This compound has garnered attention in pharmaceutical and polymer chemistry due to its role as a precursor in synthesizing renin inhibitors, lignans, and lignanamides . Computational studies highlight its compliance with Lipinski’s rule of five (molecular weight <500 Da, hydrogen bond acceptors <10, etc.), indicating favorable drug-likeness properties . Its molecular structure (Figure 1) enables diverse reactivity, particularly in Mizoroki-Heck reactions for vinyl compound synthesis .

Preparation Methods

2-benzylidenesuccinic acid can be synthesized through various methods. One common synthetic route involves the condensation of benzaldehyde with succinic anhydride in the presence of a base . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-benzylidenesuccinic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form benzylidene malonic acid derivatives.

    Reduction: Reduction reactions can convert it into benzylsuccinic acid.

    Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Hypoglycemic Activity
Research indicates that derivatives of 2-benzylidenesuccinic acid exhibit significant hypoglycemic properties. A study demonstrated that certain derivatives showed promising results in lowering blood sugar levels, suggesting potential for the development of new diabetes medications .

Antioxidant and Anti-inflammatory Properties
In-silico studies have revealed that this compound and its derivatives act as effective enzyme inhibitors and nuclear receptor ligands, which are crucial for anti-inflammatory drug development . This positions the compound as a candidate for further pharmacological exploration.

Materials Science

Polymer Synthesis
this compound can be utilized in synthesizing poly(glycerol-co-diacids) prepolymers. These prepolymers are valuable in creating biodegradable materials with applications ranging from packaging to biomedical devices. The incorporation of succinic acid into polymer matrices enhances their mechanical properties and biodegradability .

Polymer Composition Reaction Temperature (°C) Degree of Polymerization
Glycerol:Succinic Acid150~55%
Glycerol:Sebacic Acid150~30%
Glycerol:this compound150~40%

Case Studies

Case Study 1: Hypoglycemic Agents
A series of benzylidene derivatives were synthesized and screened for hypoglycemic activity. Compounds 6c, 6e, and 6g demonstrated significant efficacy in reducing glucose levels in diabetic models. The study concluded that modifications at the benzyl position could enhance biological activity .

Case Study 2: Biodegradable Polymers
Research on poly(glycerol succinate) produced from this compound showed improved mechanical properties compared to conventional polymers. These materials exhibited a degree of branching that contributed to their strength and flexibility, making them suitable for use in medical implants .

Mechanism of Action

The mechanism of action of 2-benzylidenesuccinic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Properties

Table 1: Key Molecular Properties of 2-Benzylidenesuccinic Acid and Analogues

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Structural Features
This compound C₁₁H₁₀O₄ 5653-88-3 206.19 Benzylidene group at C2, α,β-unsaturated diacid
2-Benzylsuccinic acid C₁₁H₁₂O₄ 884-33-3 208.21 Benzyl group at C2, saturated diacid backbone
2-Methylenesuccinic acid C₅H₆O₄ 97-65-4 146.10 Methylene group at C2, α,β-unsaturated diacid
Succinic acid C₄H₆O₄ 110-15-6 118.09 Saturated diacid, no substituents

Structural Insights :

  • This compound : The α,β-unsaturated carbonyl system enhances electrophilicity, enabling conjugation with biological targets or polymers .
  • 2-Benzylsuccinic acid : Saturation at C2 reduces reactivity but improves stability, making it suitable for cosmetic excipients .
  • 2-Methylenesuccinic acid : Smaller substituent (methylene vs. benzylidene) lowers molecular weight but retains unsaturated reactivity .

This compound :

  • Pharmaceutical : Central to asymmetric hydrogenation processes for renin inhibitor synthesis (e.g., Aliskiren intermediates) .
  • Anti-inflammatory Potential: In silico studies predict moderate bioactivity scores (GPCR ligand: 0.43; ion channel modulator: 0.14), comparable to ibuprofen .
  • Polymer Chemistry : Used in green enzymatic synthesis of unsaturated polyesters .

2-Benzylsuccinic Acid :

  • Cosmetics : Employed as a stabilizer in formulations due to low toxicity and high purity (98%) .
  • Plasticizers : Succinate di-esters derived from this compound improve PVC blend rheology .

2-Methylenesuccinic Acid :

  • Industrial Synthesis: Serves as a monomer for biodegradable plastics. However, its hazard profile (H315: skin irritation; H319: eye damage) limits pharmaceutical use .

Biological Activity

2-Benzylidenesuccinic acid (BSA) is a derivative of succinic acid that has garnered attention due to its diverse biological activities. This compound, along with its substituted analogs, has been studied for its potential applications in pharmaceuticals, particularly as enzyme inhibitors and receptor ligands. This article explores the biological activity of this compound, focusing on its molecular properties, bioactivity, and toxicity based on various research findings.

Structure and Characteristics

This compound is characterized by the presence of a benzylidene group attached to the succinic acid backbone. The structural formula can be represented as:

C11H10O4C_{11}H_{10}O_4

This compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties such as good absorption and permeability.

In-Silico Studies

Recent in-silico studies have evaluated the molecular properties and bioactivity of various benzylidenesuccinic acids. These studies utilized computational methods to predict the bioactivity scores and toxicity profiles. Notably, 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid emerged as a promising candidate due to its non-toxic nature and superior bioactivity compared to traditional anti-inflammatory drugs .

Enzyme Inhibition

This compound exhibits significant enzyme inhibition properties. It has been identified as an inhibitor of various enzymes, including:

  • Nuclear Receptor Ligands : These compounds interact with nuclear receptors, influencing gene expression and cellular functions.
  • GPCR Ligands : G protein-coupled receptors (GPCRs) are crucial for many physiological processes, and BSA's activity in this area suggests potential therapeutic applications.
  • Ion Channel Modulators : The ability to modulate ion channels indicates a role in regulating cellular excitability and signaling pathways .

Case Studies and Experimental Findings

  • Anti-Inflammatory Activity : In vitro studies demonstrated that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The compound showed efficacy in reducing pro-inflammatory cytokines in cell cultures.
  • Toxicity Assessment : Toxicological evaluations indicated that this compound is relatively safe at therapeutic doses. Its predicted toxicity was lower than that of several commonly used anti-inflammatory agents .

Comparative Bioactivity Data

The following table summarizes the bioactivity data of selected benzylidenesuccinic acids:

Compound NameNuclear Receptor ActivityGPCR ActivityIon Channel ModulationToxicity Level
This compoundModerateHighModerateLow
2-(3,5-Di-tert-butyl-4-hydroxybenzylidene)succinicHighModerateHighNon-toxic
Other Substituted VariantsVariableVariableVariableVariable

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-benzylidenesuccinic acid with high yield and purity?

The synthesis typically involves a Knoevenagel condensation between benzaldehyde and succinic anhydride under acidic or basic catalysis. To ensure high purity, recrystallization using solvents like ethanol or methanol is recommended. Characterization should include melting point determination, elemental analysis, and spectroscopic methods (e.g., NMR, IR) to confirm the (E)- or (Z)-isomer configuration . Experimental protocols must detail stoichiometry, reaction temperature, and purification steps to enable reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • NMR : 1^1H NMR can distinguish between (E)- and (Z)-isomers based on coupling constants of the α,β-unsaturated protons. For example, (Z)-isomers exhibit coupling constants (JJ) of 10–12 Hz, while (E)-isomers show J>12J > 12 Hz .
  • IR : The presence of conjugated carbonyl groups (C=O stretching at ~1700 cm1^{-1}) and C=C stretching (~1600 cm1^{-1}) confirms the α,β-unsaturated structure .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the best practices for documenting the synthesis and characterization of this compound in research publications?

  • Experimental Section : Include detailed procedures (e.g., reagent quantities, reaction time, purification methods). Limit main text to five compounds; additional data should go to supplementary materials .
  • Data Reporting : Provide raw spectral data (e.g., NMR chemical shifts, IR peaks) and purity metrics (e.g., HPLC chromatograms) .
  • Reproducibility : Cite established methods for known compounds and provide full evidence (e.g., crystallography) for novel derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Contradictions may arise from isomer purity, solvent effects, or assay conditions. Strategies include:

  • Comparative Studies : Test (E)- and (Z)-isomers separately under controlled conditions .
  • Purity Verification : Use HPLC or chiral chromatography to confirm isomer ratios .
  • Structural Analogues : Synthesize derivatives with modified substituents to isolate pharmacophoric groups .
  • Meta-Analysis : Critically evaluate literature methodologies (e.g., cell lines, dosage) to identify variability .

Q. What computational approaches are used to study the reactivity of this compound in different solvents?

  • Density Functional Theory (DFT) : Predicts regioselectivity in nucleophilic additions by analyzing frontier molecular orbitals (HOMO/LUMO) .
  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., polarity effects on tautomerization) .
  • Solvent Parameterization : Use Kamlet-Taft or Hansen parameters to correlate solvent effects with reaction rates .

Q. How to design experiments to investigate the acid-base behavior of this compound under physiological conditions?

  • pH Titration : Measure pKa values of carboxylic and α,β-unsaturated groups using potentiometric or spectrophotometric methods .
  • Buffer Compatibility : Test stability in phosphate-buffered saline (PBS) at pH 7.4 to simulate biological environments .
  • Ionization Effects : Use UV-Vis spectroscopy to monitor changes in absorbance upon protonation/deprotonation .

Q. How to analyze the stability of this compound under varying thermal conditions, and what analytical methods are recommended?

  • Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures .
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting, crystallization) .
  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity and monitor degradation via HPLC .

Q. Data Presentation Guidelines

  • Tables : Include comparative data (e.g., yields, spectroscopic results) with error margins and statistical significance (e.g., ANOVA) .
  • Figures : Use reaction schemes, crystallography data, or dose-response curves to highlight key findings .
  • Supplementary Materials : Archive raw datasets, spectral copies, and computational input files for peer review .

Properties

IUPAC Name

2-benzylidenebutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYILORDWJFEQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963573
Record name 2-Benzylidenebutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46427-07-0
Record name 2-Benzylidenebutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

700 mmol of dimethyl succinate and then 20 ml of methanol are added to 290 mmol of sodium methylate dissolved in 80 ml of methanol. The mixture is brought to reflux, and 236 mmol of benzaldehyde are slowly added, followed by 20 ml of methanol. The mixture is maintained at reflux, with stirring, for one hour, and then 100 ml of methanol are distilled off. 120 ml of water and 120 ml of 10N sodium hydroxide solution are added to the concentrated reaction mixture. The removal of the methanol by distillation is continued. The residue is diluted with 150 ml of water. After the addition of dichloromethane, the diacid is precipitated by the slow addition of 12N hydrochloric acid. The diacid is filtered and washed with dicliloromethane and then with water. Drying yields the expected product.
Quantity
700 mmol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
290 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
236 mmol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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